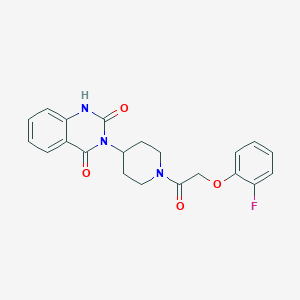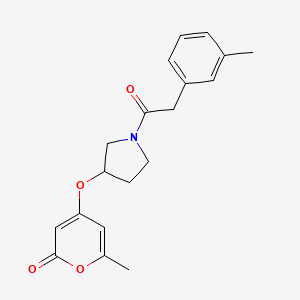![molecular formula C16H26N2O3S3 B2518862 5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide CAS No. 2380168-98-7](/img/structure/B2518862.png)
5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide, also known as EMD 57033, is a compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 is believed to act as a competitive inhibitor of TMEM16A by binding to a specific site within the channel pore. This binding prevents the flow of chloride ions through the channel, leading to a decrease in cellular excitability and smooth muscle contraction. The exact mechanism of action is still under investigation, and further studies are needed to fully understand the molecular interactions involved.
Biochemical and Physiological Effects:
This compound 57033 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit TMEM16A-mediated chloride currents in various cell types, including smooth muscle cells, neurons, and cancer cells. In vivo studies have also shown that this compound 57033 can reduce airway smooth muscle contraction and mucus secretion in animal models of asthma. Additionally, this compound 57033 has been shown to have anti-tumor effects in various cancer cell lines, although the underlying mechanisms are still unclear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 is its high selectivity for TMEM16A, which makes it a valuable tool for studying the role of this channel in various physiological processes. However, its potency and efficacy can vary depending on the cell type and experimental conditions, which can limit its use in certain applications. Additionally, this compound 57033 can be difficult to solubilize in aqueous solutions, which can affect its bioavailability and experimental reproducibility.
Direcciones Futuras
There are several future directions for research on 5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033. One area of interest is the development of more potent and selective inhibitors of TMEM16A, which could have therapeutic potential for diseases such as asthma, cystic fibrosis, and cancer. Another direction is the investigation of the molecular interactions between this compound 57033 and TMEM16A, which could provide insights into the structure and function of this channel. Finally, the use of this compound 57033 in combination with other drugs or therapies could be explored to enhance its efficacy and broaden its applications.
Métodos De Síntesis
5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 can be synthesized through a multi-step process involving the reaction of 2-chloro-5-ethylthiophene with morpholine, followed by the addition of thianthrene-1,1-dioxide and sulfamic acid. The resulting compound can be purified through recrystallization to obtain this compound 57033 in high yield and purity.
Aplicaciones Científicas De Investigación
5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide 57033 has been studied for its potential applications in various scientific fields. One of the most notable applications is its use as a selective inhibitor of the calcium-activated chloride channel TMEM16A. This channel plays a crucial role in regulating physiological processes such as smooth muscle contraction, neuronal excitability, and fluid secretion. By inhibiting TMEM16A, this compound 57033 has the potential to modulate these processes and provide insights into the underlying mechanisms.
Propiedades
IUPAC Name |
5-ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S3/c1-2-14-3-4-15(23-14)24(19,20)17-13-16(5-11-22-12-6-16)18-7-9-21-10-8-18/h3-4,17H,2,5-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVIPNDMFYZIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2518780.png)
![N-(3-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518781.png)

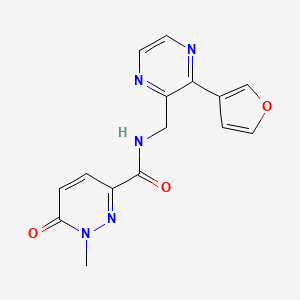
![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2518785.png)

![{[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2518788.png)
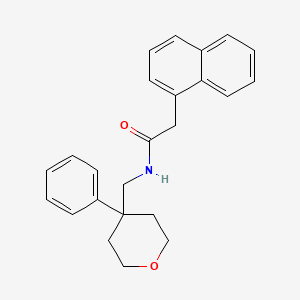
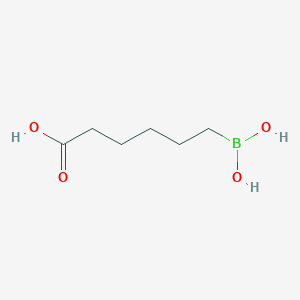
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2518793.png)
![8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518794.png)
